REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[CH:16][C:5]2[N:6]=[C:7]([O:9][CH:10]3[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]3)[S:8][C:4]=2[CH:3]=1.Cl[C:19]1[N:24]=[CH:23][C:22]([F:25])=[CH:21][N:20]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[Br:1][C:2]1[CH:17]=[CH:16][C:5]2[N:6]=[C:7]([O:9][CH:10]3[CH2:11][CH2:12][N:13]([C:19]4[N:24]=[CH:23][C:22]([F:25])=[CH:21][N:20]=4)[CH2:14][CH2:15]3)[S:8][C:4]=2[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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BrC1=CC2=C(N=C(S2)OC2CCNCC2)C=C1
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Name
|
|
Quantity
|
0.508 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 100° C. for 4 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to rt
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, hexanes-EtOAc gradient 0 to 40% EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)OC2CCN(CC2)C2=NC=C(C=N2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.72 mmol | |
AMOUNT: MASS | 1.112 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |